2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
Description
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTZVNSXFOPKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate 1: 4-Chloro-3-fluorophenol
4-Chloro-3-fluorophenol is synthesized through directed ortho-metalation of 4-chlorophenol followed by fluorination, achieving yields >80% under optimized conditions. Alternatively, halogen exchange reactions using potassium fluoride in dimethylformamide (DMF) at 150°C provide a scalable route.
Intermediate 2: 2-Bromobenzaldehyde
2-Bromobenzaldehyde is commercially available but can be prepared via bromination of benzaldehyde using $$ \text{Br}2 $$ in acetic acid, with regioselectivity controlled by Lewis acids such as $$ \text{FeCl}3 $$.
Principal Synthetic Routes
Ullmann Condensation Coupling
The Ullmann reaction remains a cornerstone for forming the phenoxy linkage. Copper catalysts, including $$ \text{CuI} $$ and $$ \text{Cu}_2\text{O} $$, facilitate coupling between 2-bromobenzaldehyde and 4-chloro-3-fluorophenol. A representative protocol involves:
Reaction Conditions :
- Catalyst: $$ \text{CuI} $$ (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: $$ \text{Cs}2\text{CO}3 $$ (2 equiv)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 110°C
- Duration: 24 hours
Yield and Selectivity :
Mechanistic Insights :
The copper catalyst mediates single-electron transfer (SET), enabling aryl-oxygen bond formation. The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the aryl bromide, accelerating oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a ligand-free alternative under basic conditions:
Protocol :
- Substrates: 2-Fluorobenzaldehyde and 4-chloro-3-fluorophenol
- Base: Potassium tert-butoxide ($$ \text{t-BuOK} $$)
- Solvent: N-Methyl-2-pyrrolidone (NMP)
- Temperature: 120°C
- Duration: 18 hours
Outcomes :
Palladium-Catalyzed Cross-Coupling
Palladium-based systems, though costlier, provide superior selectivity:
Buchwald-Hartwig Amination Variant :
- Catalyst: $$ \text{Pd}2(\text{dba})3 $$ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: $$ \text{NaO}\text{t-Bu} $$
- Solvent: Toluene
- Temperature: 100°C
Performance :
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2023 study demonstrated complete conversion in 2 hours using $$ \text{CuI} $$-catalyzed Ullmann coupling, achieving 82% yield.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility and scalability. A microreactor setup with immobilized $$ \text{Cu} $$ nanoparticles achieved 89% yield at 150°C with a residence time of 10 minutes.
Analytical Characterization and Quality Control
Critical analytical data for 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 46–49°C | DSC |
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 10.1 (s, 1H, CHO) | 400 MHz NMR |
| $$ ^{13}\text{C NMR} $$ | δ 192.1 (CHO) | 100 MHz NMR |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) | FT-IR |
Purity is typically verified via HPLC (≥97%) using a C18 column and acetonitrile/water mobile phase.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Scientific Research Applications
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is widely used in scientific research, particularly in:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
- CAS Number : 338393-57-0
- Molecular Formula : C₁₃H₈ClFO₂
- Molar Mass : 250.65 g/mol
- Melting Point : 66–68°C
- Hazard Class : IRRITANT
This compound features a benzaldehyde core substituted with a phenoxy group containing chloro (Cl) and fluoro (F) atoms at the 4- and 3-positions, respectively. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Structurally Similar Compounds
Positional Isomers of Chloro-Fluoro Benzaldehydes
Key Compounds :
4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7):
4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8):
Comparison :
| Property | 2-(4-Cl-3-F-phenoxy)benzaldehyde | 4-Cl-3-F-benzaldehyde | 4-Cl-2-F-benzaldehyde |
|---|---|---|---|
| Molar Mass (g/mol) | 250.65 | 158.55 | 158.55 |
| Melting Point (°C) | 66–68 | 46–49 | 58–60 |
| Substituent Position | Phenoxy group at benzaldehyde | Cl (4), F (3) | Cl (4), F (2) |
| Complexity | Higher (bulky phenoxy group) | Moderate | Moderate |
- Structural Impact: The phenoxy group in the target compound increases steric hindrance and molecular weight compared to simpler chloro-fluoro benzaldehydes. This reduces solubility in polar solvents but enhances thermal stability (higher melting point) .
- Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, activating the aldehyde group toward nucleophilic addition.
Comparison with Unsubstituted Benzaldehyde
Benzaldehyde (CAS 100-52-7) :
Key Differences :
| Property | 2-(4-Cl-3-F-phenoxy)benzaldehyde | Benzaldehyde |
|---|---|---|
| Reactivity | Enhanced electrophilicity due to Cl/F substituents | Standard aldehyde reactivity |
| Solubility | Lower in polar solvents (e.g., water) | Miscible with organic solvents |
| Applications | Intermediate in complex syntheses | Common solvent/starting material |
- Reactivity : The electron-withdrawing Cl and F groups increase the electrophilicity of the aldehyde carbon, accelerating reactions like condensation or Grignard additions compared to unsubstituted benzaldehyde .
- Synthetic Utility: The target compound’s bulky phenoxy group enables regioselective transformations, unlike simpler benzaldehydes .
Comparison with Phenoxy-Substituted Analogues
Example : 4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2 in ):
- Molecular Formula : C₂₂H₂₀O₃
- Key Feature : Benzyloxy and phenethoxy substituents.
Comparison :
- Oxidation Stability : The absence of ether linkages (unlike C2) in the target compound reduces susceptibility to acidic cleavage .
Biological Activity
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is an organic compound notable for its unique structural features, which include a chlorinated and fluorinated aromatic system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine proteases, which play crucial roles in various physiological processes and disease mechanisms.
- Molecular Formula : C13H9ClF O
- Boiling Point : Approximately 499.5 °C
- Density : 1.33 g/cm³
The compound features a benzenecarbaldehyde structure with a 4-chloro-3-fluorophenoxy group, contributing to its distinct chemical properties.
Serine Protease Inhibition
Research indicates that this compound acts as a serine protease inhibitor. Serine proteases are involved in critical biological functions, including blood coagulation and immune responses. The inhibition of these enzymes can have therapeutic implications, particularly in treating viral infections such as hepatitis C, where the NS3-NS4A protease is a target.
Mechanism of Action :
- The compound's structural characteristics allow it to bind effectively to the active site of serine proteases, preventing substrate access and thereby inhibiting enzymatic activity.
- Techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays are employed to evaluate the binding affinity and inhibitory effects of this compound on serine proteases.
Potential Anti-inflammatory and Anticancer Properties
Similar compounds have demonstrated anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit these biological activities. Further research is necessary to explore these potential effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-(4-chlorophenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime | C13H10ClO2S | Potential antibacterial activity |
| 3-Chloro-4-(2-fluorophenoxy)aniline | C13H10ClF N | Known for anti-cancer properties |
| 4-Chloro-3-fluoroaniline | C7H6ClF N | Used in dye synthesis |
The unique combination of halogen substituents in this compound enhances its specificity as an inhibitor compared to other compounds that may lack such specificity.
Study on Enzyme Interaction
A study focused on the interaction of this compound with serine proteases revealed significant inhibitory effects. The research utilized various concentrations of the compound to determine the median effective concentration (EC50), which indicated that at certain concentrations, the compound could effectively reduce enzyme activity by over 50% .
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological profile of the compound. Preliminary studies suggest low toxicity levels; however, detailed toxicological assessments are necessary to ensure safety for potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer: A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-chloro-3-fluorophenol with 2-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 100–120°C) can yield the target compound. Catalytic systems like CuI/1,10-phenanthroline may enhance efficiency .
- Key Variables:
| Variable | Impact on Yield/Conditions |
|---|---|
| Base (e.g., K₂CO₃) | Facilitates deprotonation of phenol. |
| Solvent (DMF vs. DMSO) | Polarity affects reaction rate. |
| Temperature | Higher temps (≥100°C) improve kinetics. |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; aldehyde proton at δ ~10.1 ppm) .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calculated for C₁₃H₈ClF₂O₂: 274.02 g/mol).
Q. How does the aldehyde group influence reactivity in downstream applications?
- Methodological Answer: The aldehyde moiety enables:
- Schiff Base Formation: Reacts with amines (e.g., aniline) to form imines for coordination chemistry.
- Reduction: NaBH₄ reduces it to a benzyl alcohol derivative for solubility studies.
- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to extend conjugation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer: Discrepancies may arise from:
- Purity Variance: Batch-to-batch differences (e.g., >95% vs. 98% purity) affect biological assays .
- Assay Conditions: Buffer pH or cell line selection (e.g., HEK293 vs. HeLa) alters receptor-binding outcomes .
- Solution: Standardize protocols (e.g., ISO 17025) and validate using orthogonal assays (SPR, ELISA).
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to androgen receptors (PDB: 4P3) .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Key Parameters:
| Parameter | Relevance |
|---|---|
| Binding Affinity (ΔG) | Predicts inhibitory potency. |
| Solvent Accessible Surface Area (SASA) | Induces conformational changes. |
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer:
- Regioselectivity: Competing substitution at ortho/meta positions requires careful control of steric and electronic effects.
- Scale-Up Risks: Exothermic reactions in large batches demand controlled heating/cooling systems .
- Mitigation: Use flow chemistry for precise temperature/residence time management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
